molecular formula C13H13MgN B14464641 Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) CAS No. 73850-78-9

Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1)

Katalognummer: B14464641
CAS-Nummer: 73850-78-9
Molekulargewicht: 207.55 g/mol
InChI-Schlüssel: CWCZBJDAUABSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) is a chemical compound that features a magnesium atom bonded to both a phenylmethanide and a pyridin-2-yl methanide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium phenylmethanide (pyridin-2-yl)methanide typically involves the reaction of phenylmethanide and pyridin-2-yl methanide with a magnesium source. One common method is the use of Grignard reagents, where phenylmagnesium bromide and pyridin-2-ylmagnesium bromide are reacted with each other under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium phenylmethanide (pyridin-2-yl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or pyridinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Magnesium phenylmethanide (pyridin-2-yl)methanide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of magnesium phenylmethanide (pyridin-2-yl)methanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of functional groups. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with various substrates to form new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Magnesium phenylmethanide (pyridin-2-yl)methanide can be compared with other similar compounds such as:

The uniqueness of magnesium phenylmethanide (pyridin-2-yl)methanide lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.

Eigenschaften

CAS-Nummer

73850-78-9

Molekularformel

C13H13MgN

Molekulargewicht

207.55 g/mol

InChI

InChI=1S/C7H7.C6H6N.Mg/c1-7-5-3-2-4-6-7;1-6-4-2-3-5-7-6;/h2-6H,1H2;2-5H,1H2;/q2*-1;+2

InChI-Schlüssel

CWCZBJDAUABSIU-UHFFFAOYSA-N

Kanonische SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=N1.[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.